N-[4-(2-hydroxyethylsulfonyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide
Description
N-[4-(2-hydroxyethylsulfonyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide is an organic compound with the molecular formula C10H13NO4S. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by its white crystalline powder form and its solubility in water, ethanol, and chloroform .
Properties
IUPAC Name |
N-[4-(2-hydroxyethylsulfonyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-20(12-4-6-15-5-2-3-7-18(15)20)19(23)21-16-8-10-17(11-9-16)26(24,25)14-13-22/h2-3,5,7-11,22H,4,6,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEMDFHTEWXSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-hydroxyethylsulfonyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide typically involves the reaction of phenylacetamide with chloromethyl sulfonic acid ethyl ester. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction routes. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-hydroxyethylsulfonyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly employed.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted phenyl compounds .
Scientific Research Applications
N-[4-(2-hydroxyethylsulfonyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism by which N-[4-(2-hydroxyethylsulfonyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide exerts its effects involves interaction with specific molecular targets. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(4-((2-Hydroxyethyl)sulfonyl)phenyl)acetamide: Shares similar structural features and chemical properties.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Piperidine Derivatives: Widely used in drug design and synthesis.
Uniqueness
N-[4-(2-hydroxyethylsulfonyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activities. Its combination of a naphthalene ring with a sulfonyl group makes it particularly interesting for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
